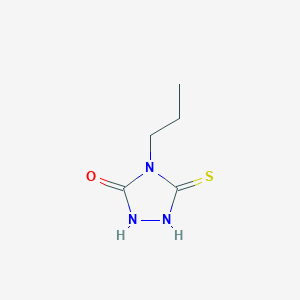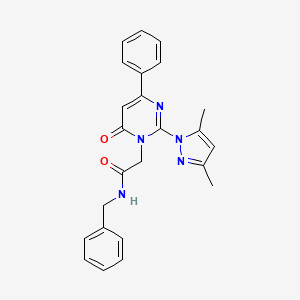
1-Metil-3-(pirrolidin-1-il)-1,2-dihidropirazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a pyrrolidine substituent
Aplicaciones Científicas De Investigación
1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 1-Methyl-1,2-dihydropyrazin-2-one and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of N-alkylated or N-acylated products.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2-dihydropyrazin-2-one: Lacks the pyrrolidine substituent, which may affect its reactivity and biological activity.
3-(Pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one is unique due to the presence of both the methyl and pyrrolidine groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile scaffold in drug design and materials science.
Propiedades
IUPAC Name |
1-methyl-3-pyrrolidin-1-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-7-4-10-8(9(11)13)12-5-2-3-6-12/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVEOIUIHITHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
![2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol](/img/structure/B2546179.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546182.png)
![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2546183.png)

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2546186.png)




![N-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2546197.png)

